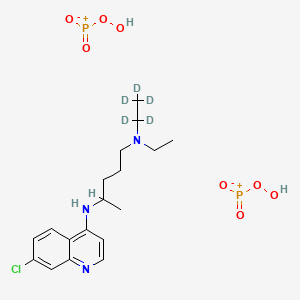

N4-(7-chloroquinolin-4-yl)-N1-ethyl-N1-(ethyl-d5)pentane-1,4-diamine, diphosphate

Vue d'ensemble

Description

Chloroquine-d5 (phosphate) est une forme deutérée du phosphate de chloroquine, largement utilisé comme agent antimalarique et anti-inflammatoire. Les atomes de deutérium dans le Chloroquine-d5 remplacent les atomes d'hydrogène dans le composé parent, le rendant utile comme étalon interne en spectrométrie de masse pour la quantification de la chloroquine . Ce composé conserve les propriétés pharmacologiques de la chloroquine, y compris sa capacité à inhiber l'autophagie et son activité antimalarique .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du Chloroquine-d5 (phosphate) implique les étapes suivantes :

Réaction de Condensation : La 4,7-dichloroquinoléine est mise à réagir avec la 2-amino-5-diéthylaminopentane pour former la chloroquine par extraction alcaline, concentration et cristallisation.

Salification : La chloroquine obtenue est ensuite mise à réagir avec l'acide phosphorique pour produire le phosphate de chloroquine.

Méthodes de Production Industrielle : La production industrielle du phosphate de chloroquine implique généralement une synthèse à grande échelle utilisant les mêmes étapes de base mais optimisées pour des rendements et une pureté plus élevés. Le procédé évite l'utilisation de phénol, le rendant plus respectueux de l'environnement et adapté aux applications industrielles .

Analyse Des Réactions Chimiques

Types de Réactions : Chloroquine-d5 (phosphate) subit diverses réactions chimiques, notamment :

Oxydation : La chloroquine peut être oxydée pour former la déséthylchloroquine et la bisdéséthylchloroquine.

Réduction : Les réactions de réduction sont moins courantes mais peuvent se produire dans des conditions spécifiques.

Substitution : L'atome de chlore dans le cycle quinoléine peut être substitué par d'autres groupes, modifiant les propriétés du composé.

Réactifs et Conditions Courants :

Agents oxydants : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Agents réducteurs : Le borohydrure de sodium et l'hydrure de lithium aluminium sont des agents réducteurs typiques.

Réactions de substitution : Celles-ci impliquent souvent une substitution nucléophile avec des réactifs comme le méthylate de sodium ou l'éthylate de sodium.

Principaux Produits :

Déséthylchloroquine : Formé par oxydation.

Bisdéséthylchloroquine : Produit d'oxydation supplémentaire.

Dérivés quinoléiques substitués : Formés par des réactions de substitution.

4. Applications de la Recherche Scientifique

Chloroquine-d5 (phosphate) a une large gamme d'applications de recherche scientifique :

Médecine : Étudié pour son potentiel à améliorer l'efficacité des médicaments de chimiothérapie contre la leucémie myéloïde aiguë en inactivant la voie de l'autophagie.

5. Mécanisme d'Action

Chloroquine-d5 (phosphate) exerce ses effets par plusieurs mécanismes :

Inhibition de l'ADN et de l'ARN polymérase : Ceci interfère avec le métabolisme et l'utilisation de l'hémoglobine par les parasites.

Inhibition de l'autophagie : Chloroquine-d5 augmente le pH interne des vésicules acides des parasites, inhibant leur croissance.

Interférence avec la synthèse des nucléoprotéines : Ceci perturbe les processus de réplication et de transcription chez les parasites.

Inhibition des effets de la prostaglandine : Ceci contribue à ses propriétés anti-inflammatoires.

Applications De Recherche Scientifique

Chloroquine-d5 (phosphate) has a wide range of scientific research applications:

Mécanisme D'action

Chloroquine-d5 (phosphate) exerts its effects through several mechanisms:

Inhibition of DNA and RNA Polymerase: This interferes with the metabolism and utilization of hemoglobin by parasites.

Inhibition of Autophagy: Chloroquine-d5 raises the internal pH of parasite acid vesicles, inhibiting their growth.

Interference with Nucleoprotein Synthesis: This disrupts the replication and transcription processes in parasites.

Inhibition of Prostaglandin Effects: This contributes to its anti-inflammatory properties.

Comparaison Avec Des Composés Similaires

Chloroquine-d5 (phosphate) est similaire à d'autres composés antimalariques mais possède des caractéristiques uniques en raison de sa forme deutérée :

Hydroxychloroquine : Structure et pharmacocinétique similaires mais possède un groupe hydroxyle supplémentaire, ce qui le rend moins toxique.

Amodiaquine : Un autre dérivé de la 4-aminoquinoléine avec une activité antimalarique similaire mais des profils d'effets secondaires différents.

Mefloquine : Un composé structurellement apparenté avec une demi-vie plus longue et des profils de résistance différents.

Liste de Composés Similaires :

- Hydroxychloroquine

- Amodiaquine

- Mefloquine

- Quinine

- Quinidine

Chloroquine-d5 (phosphate) se distingue par son utilisation comme étalon interne en chimie analytique, permettant une quantification précise de la chloroquine et de ses métabolites dans divers échantillons .

Activité Biologique

N4-(7-chloroquinolin-4-yl)-N1-ethyl-N1-(ethyl-d5)pentane-1,4-diamine, diphosphate, commonly referred to as Chloroquine-d5, is a deuterated derivative of chloroquine. This compound is primarily studied for its biological activities, particularly in the context of antimalarial and anticancer properties. Chloroquine itself has a long history of use in treating malaria and has been investigated for various other therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C18H21ClD5N3 • 2H3O4P

- Molecular Weight : 520.9 g/mol

- CAS Registry No. : 1854126-42-3

- Purity : ≥98% (Chloroquine) with ≥99% deuterated forms (d1-d5) .

Chloroquine-d5 exhibits several mechanisms of action that contribute to its biological activity:

- Antimalarial Activity : Chloroquine acts by inhibiting the heme polymerization process in the malaria parasite Plasmodium falciparum, preventing the detoxification of free heme into non-toxic hemozoin. This leads to the accumulation of toxic heme within the parasite, ultimately resulting in its death .

- Inhibition of Autophagy : The compound inhibits autophagosome-lysosome fusion in human cells, which is significant in cancer therapy as it can enhance the efficacy of anticancer drugs by preventing cancer cells from evading apoptosis .

- Antiviral Effects : Chloroquine has been shown to inhibit the entry and replication of certain viruses, including SARS-CoV-2, at relatively low concentrations (EC50 = 1.13 µM) .

Antimalarial Efficacy

Chloroquine-d5 demonstrates potent antimalarial activity against both sensitive and resistant strains of P. falciparum. The IC50 values indicate:

Anticancer Activity

The compound has shown effectiveness against various cancer cell lines:

- Oral Squamous Cell Carcinoma :

- SSC25: IC50 = 29.9 µM

- CAL 27: IC50 = 17.3 µM

- Renal Cancer Cells :

Case Studies

In preclinical studies involving mouse models:

- Chloroquine-d5 reduced tumor growth significantly when administered at a dose of 50 mg/kg in xenograft models of cancer .

- It has been noted for its potential to enhance the effectiveness of other chemotherapeutic agents by modulating autophagy pathways .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

4-N-(7-chloroquinolin-4-yl)-1-N-ethyl-1-N-(1,1,2,2,2-pentadeuterioethyl)pentane-1,4-diamine;hydroperoxy-oxido-oxophosphanium;molecular hydrogen | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3.2HO4P.2H2/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;2*1-4-5(2)3;;/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*1H;2*1H/i1D3,4D2;;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVKXDKEFPIRCV-SUIJGTMCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[HH].[HH].CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OO[P+](=O)[O-].OO[P+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[HH].[HH].[2H]C([2H])([2H])C([2H])([2H])N(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OO[P+](=O)[O-].OO[P+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32ClN3O8P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.